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Compound of Interest

Compound Name: 4-Dodecanol

Cat. No.: B156585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-dodecanol, a secondary alcohol with applications in various scientific domains. This

document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in a structured format, supplemented with detailed experimental protocols and a

visual representation of the analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-dodecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental ¹H and ¹³C NMR spectra for 4-dodecanol are not readily available

in public spectral databases, the expected chemical shifts can be predicted based on the

analysis of similar secondary alcohols.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Dodecanol
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Protons
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

-OH ~1.0 - 5.0 Broad Singlet

H-4 (CH-OH) ~3.4 - 3.8 Multiplet

H-3, H-5 (-CH₂-) ~1.4 - 1.6 Multiplet

-(CH₂)₇- ~1.2 - 1.4 Multiplet

H-1, H-12 (-CH₃) ~0.8 - 1.0 Triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Dodecanol

Carbon Atom Predicted Chemical Shift (ppm)

C-4 (CH-OH) ~65 - 75

C-3, C-5 ~35 - 45

C-2, C-6 ~25 - 35

C-7 to C-11 ~22 - 32

C-1, C-12 ~14

Infrared (IR) Spectroscopy
The infrared spectrum of 4-dodecanol exhibits characteristic absorption bands corresponding

to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for 4-Dodecanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3369 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2925, 2854 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1057 Medium
C-O stretch (secondary

alcohol)

Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-dodecanol shows a characteristic fragmentation

pattern for a secondary alcohol.[7]

Table 4: Mass Spectrometry (MS) Data for 4-Dodecanol

m/z Relative Intensity (%) Putative Fragment

43 100.0 [C₃H₇]⁺

57 85.0 [C₄H₉]⁺

71 55.0 [C₅H₁₁]⁺

85 30.0 [C₆H₁₃]⁺

59 25.0 [CH(OH)CH₂CH₃]⁺

101 10.0 [M - C₆H₁₃]⁺

143 5.0 [M - C₃H₇]⁺

186 <1 [M]⁺ (Molecular Ion)

Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4-dodecanol (typically 5-25 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added for chemical shift calibration.

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300, 400, or 500 MHz

spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. For signal enhancement, 16 to 64 scans are

typically co-added.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often

with a proton decoupler to simplify the spectrum to single lines for each unique carbon atom. A

wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds)

are often necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 4-dodecanol, a thin film can be prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used,

where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean KBr plates or ATR crystal is first collected.

The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. To improve the

signal-to-noise ratio, 16 to 32 scans are commonly co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 4-dodecanol, the sample can be introduced

into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection

using a heated probe.
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Ionization: Electron Ionization (EI) is a common method for analyzing such compounds. In the

ion source, the sample molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector

then records the abundance of each ion.

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-dodecanol.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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